2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one
Overview
Description
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one is a brominated derivative of cyclohepta[b]indole
Scientific Research Applications
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one typically involves the bromination of the parent cyclohepta[b]indole compound. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with cellular proteins or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 2-Bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]pyridine
Comparison
Compared to similar compounds, 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one is unique due to its specific bromination pattern and the presence of the indole moiety.
Properties
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCIVOFNSPMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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